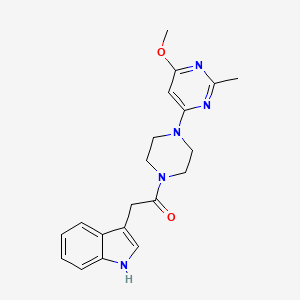

2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

Description

This compound features a central ethanone bridge linking an indole moiety (1H-indol-3-yl) to a piperazine ring substituted with a 6-methoxy-2-methylpyrimidin-4-yl group. The indole and pyrimidine motifs are pharmacologically significant, often associated with antitumor, antimicrobial, and neuropsychiatric activities.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-14-22-18(12-19(23-14)27-2)24-7-9-25(10-8-24)20(26)11-15-13-21-17-6-4-3-5-16(15)17/h3-6,12-13,21H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFWJOUMZJCRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Core: Starting from an appropriate indole precursor, the indole core is synthesized through electrophilic substitution reactions.

Piperazine Ring Formation: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

Pyrimidine Moiety Addition: The pyrimidine ring is attached through condensation reactions, utilizing pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

Catalyst Optimization: Using catalysts to increase reaction efficiency.

Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield.

Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids.

Reduction: Formation of reduced derivatives with alcohol or amine groups.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and drug design.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone involves:

Molecular Targets: Binding to specific receptors or enzymes in the body.

Pathways Involved: Modulating signaling pathways related to cell growth, inflammation, or neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Piperazine Ring

The piperazine ring’s substitution significantly influences bioactivity and physicochemical properties:

Physicochemical and Structural Analysis

Molecular Properties

- Target Compound : Molecular weight = 407.45 g/mol (estimated). Pyrimidine’s methoxy group enhances solubility (cLogP ~2.1) compared to halogenated analogs (e.g., 3g , LogP ~3.5).

- Crystallography : Pyrimidine’s planar structure may facilitate π-π stacking in receptor binding pockets, as seen in 5-HT6 antagonists ().

Spectroscopic Data

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone , with the CAS number 1286697-30-0 , is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 365.4 g/mol . Its structure features an indole moiety linked to a piperazine ring, which is known to influence biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit significant activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . For example, analogues of meridianin have shown potent inhibitory effects on biofilm formation by these bacteria, suggesting that the indole scaffold may play a crucial role in antibacterial efficacy .

Antitumor Activity

Indole derivatives are also recognized for their antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells, potentially through the modulation of apoptotic pathways . The specific mechanisms may involve the activation of caspases and the disruption of mitochondrial membrane potential.

The biological activity of this compound may be attributed to its ability to interact with key molecular targets involved in cellular signaling pathways. For instance, it may inhibit specific kinases or enzymes that are critical for bacterial survival or cancer cell proliferation .

Study 1: Antibacterial Evaluation

A study conducted on various indole derivatives, including this compound, assessed their effectiveness against MRSA. The results indicated an IC₅₀ value significantly lower than many conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor potential of this compound against human cancer cell lines. The results showed a dose-dependent increase in cytotoxicity, with significant effects observed at concentrations as low as 5 µM. The study concluded that further exploration into its mechanism could provide insights into developing new anticancer therapies .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 365.4 g/mol |

| Antibacterial Activity | Effective against MRSA |

| Antitumor Activity | Induces apoptosis in cancer cells |

| IC₅₀ (Antibacterial) | Significantly lower than antibiotics |

| Cytotoxic Concentration | Effective at 5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.